molecular formula C6H6Br2N2O2 B14028552 Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate

Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate

Cat. No.: B14028552
M. Wt: 297.93 g/mol
InChI Key: SXNICTJBKFFMST-UHFFFAOYSA-N
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Description

Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions, an ethyl ester group at the 3 position, and a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate typically involves the bromination of ethyl 1H-pyrazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 5 positions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the pyrazole ring play crucial roles in its reactivity and binding affinity . The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity .

Properties

IUPAC Name

ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNICTJBKFFMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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